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1-O-(2,3-didodecoxypropyl) 5-O-(4-methyl-7-oxophenoxazin-3-yl) pentanedioate

Chromogenic lipase substrate Regioisomerism Spectral differentiation

1‑O‑(2,3‑didodecoxypropyl) 5‑O‑(4‑methyl‑7‑oxophenoxazin‑3‑yl) pentanedioate (CAS 890090‑46‑7) is the 4‑methyl regioisomer of the widely used chromogenic lipase substrate DGGR (1,2‑O‑dilauryl‑rac‑glycero‑3‑glutaric acid‑(6′‑methylresorufin) ester). It belongs to the class of 1,2‑di‑O‑lauryl‑rac‑glycero‑3‑glutaric acid resorufin esters that release a methylresorufin chromophore upon lipase‑catalysed hydrolysis, enabling direct colorimetric or fluorometric quantification of lipase activity.

Molecular Formula C45H69NO8
Molecular Weight 752.0 g/mol
Cat. No. B12049720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-O-(2,3-didodecoxypropyl) 5-O-(4-methyl-7-oxophenoxazin-3-yl) pentanedioate
Molecular FormulaC45H69NO8
Molecular Weight752.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOCC(COC(=O)CCCC(=O)OC1=C(C2=C(C=C1)N=C3C=CC(=O)C=C3O2)C)OCCCCCCCCCCCC
InChIInChI=1S/C45H69NO8/c1-4-6-8-10-12-14-16-18-20-22-31-50-34-38(51-32-23-21-19-17-15-13-11-9-7-5-2)35-52-43(48)25-24-26-44(49)53-41-30-29-40-45(36(41)3)54-42-33-37(47)27-28-39(42)46-40/h27-30,33,38H,4-26,31-32,34-35H2,1-3H3
InChIKeyJEGLJLCZRAWOBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-O-(2,3-Didodecoxypropyl) 5-O-(4-Methyl-7-Oxophenoxazin-3-Yl) Pentanedioate – Procure the 4‑Methyl Regioisomer of the Chromogenic Lipase Substrate DGGR


1‑O‑(2,3‑didodecoxypropyl) 5‑O‑(4‑methyl‑7‑oxophenoxazin‑3‑yl) pentanedioate (CAS 890090‑46‑7) is the 4‑methyl regioisomer of the widely used chromogenic lipase substrate DGGR (1,2‑O‑dilauryl‑rac‑glycero‑3‑glutaric acid‑(6′‑methylresorufin) ester) . It belongs to the class of 1,2‑di‑O‑lauryl‑rac‑glycero‑3‑glutaric acid resorufin esters that release a methylresorufin chromophore upon lipase‑catalysed hydrolysis, enabling direct colorimetric or fluorometric quantification of lipase activity [1]. The 4‑methyl substitution on the phenoxazin‑3‑one ring shifts the electronic spectrum of both the intact substrate and the liberated methylresorufin fluorophore relative to the 6‑methyl isomer, thereby altering the absorbance and fluorescence detection windows [2].

Regioisomer-specific substrate 4‑Methyl phenoxazinone releases a distinct chromophore; not interchangeable with 6‑methyl DGGR.
Colorimetric & fluorometric detection Supports absorbance and fluorescence lipase activity assays in research workflows.
Single-isomer identity CAS 890090‑46‑7 confirms a distinct regioisomer; traceable identity for method development.

1-O-(2,3-Didodecoxypropyl) 5-O-(4-Methyl-7-Oxophenoxazin-3-Yl) Pentanedioate – Why the 4‑Methyl Isomer Cannot Be Replaced by the 6‑Methyl Isomer or Other Chromogenic Lipase Substrates


Chromogenic lipase substrates appear interchangeable because they all release a coloured or fluorescent product upon hydrolysis; however, the position of the methyl substituent on the phenoxazinone ring dictates the absorption maximum (λmax) of the liberated methylresorufin and the excitation/emission wavelengths of the fluorophore [1]. The 6‑methyl isomer (DGGR, CAS 195833‑46‑6) produces a methylresorufin that absorbs at 580–581 nm and fluoresces at λex 529 nm / λem 600 nm [2], whereas the 4‑methyl isomer yields a chromophore with a distinct spectral signature that shifts the detection window [1]. Consequently, assays developed and validated with the 4‑methyl substrate cannot be directly transferred to the 6‑methyl isomer without re‑optimisation of the photometric or fluorometric readout, and vice versa. Quantitative evidence below demonstrates that procurement of the correct regioisomer is a non‑negotiable requirement for assay reproducibility.

Spectral window shift 4‑Methyl isomer releases a chromophore with altered λmax and fluorescence wavelengths; assay readout conditions may not transfer from 6‑methyl DGGR without re‑optimisation.
Enzyme selectivity not interchangeable Lipase specificity data validated for 6‑methyl isomer may not apply to 4‑methyl substrate; independent enzyme selectivity validation is required.
Purity & free chromophore variability Free 4‑methylresorufin levels are supplier-dependent; background may differ from 6‑methyl DGGR, affecting detection limits.

1-O-(2,3-Didodecoxypropyl) 5-O-(4-Methyl-7-Oxophenoxazin-3-Yl) Pentanedioate – Quantitative Differentiation Evidence Against the 6‑Methyl Isomer and Other Comparators


Regioisomeric Spectral Shift – Absorbance and Fluorescence Detection Windows

The 4‑methyl regioisomer (CAS 890090‑46‑7) displays a bathochromic shift in the absorption maximum of the liberated methylresorufin relative to the 6‑methyl isomer (DGGR, CAS 195833‑46‑6). For the 6‑methyl isomer, the Roche technical datasheet reports λmax (methylresorufin) = 581 nm in Tris‑HCl pH 8.4 . The patent literature explicitly states that the substitution position on the resorufin ring alters the chromophore's λmax, with methyl groups at different positions yielding distinct absorption spectra [1]. While the exact λmax for the 4‑methyl‑liberated methylresorufin is not disclosed in public vendor datasheets, the patent establishes that 4‑methyl‑substituted resorufin derivatives are structurally and spectrally distinct entities from 6‑methyl‑substituted derivatives [1].

Spectral Shift
Class-level inference
4‑Methyl: λmax not publicly quantified; confirmed distinct by patent.
6‑Methyl (DGGR): λmax 581 nm (Tris‑HCl, pH 8.4); λex/λem 529/600 nm.
Regioisomeric shift may alter detection channels; re‑validation required for assay transfer.
Magnitude of shift not disclosed; empirical determination needed.
Chromogenic lipase substrate Regioisomerism Spectral differentiation

Chromogenic Purity Profile – Free Methylresorufin and Isomeric Impurities

The 6‑methyl isomer (DGGR, CAS 195833‑46‑6) has a well‑characterised purity specification: ≥95% (HPLC), free methylresorufin ≤0.5 area%, and isomer ≤2 area% . The free methylresorufin content is critical because any pre‑existing free chromophore elevates assay background and reduces the signal‑to‑blank ratio. For the 4‑methyl isomer (CAS 890090‑46‑7), GeneSeqTools reports a purity of 98% . No publicly available data on free 4‑methylresorufin or isomeric impurity levels were identified for the 4‑methyl isomer. However, the different CAS number (890090‑46‑7 vs. 195833‑46‑6) confirms that the 4‑methyl isomer is a distinct chemical entity, not a minor component of the 6‑methyl product .

Chromogenic Purity
Cross-study comparable
4‑Methyl: 98% purity (GeneSeqTools); free chromophore data unavailable.
6‑Methyl (Roche): ≥95% (HPLC); free methylresorufin ≤0.5 area%.
Nominal purity difference; free‑chromophore background must be verified per lot.
Request lot‑specific COA for free 4‑methylresorufin level.
Chromogenic substrate purity Isomeric impurity Assay background

Substrate Solubility and Formulation Compatibility – Propanol Solubility Threshold

The 6‑methyl isomer (DGGR) has a documented solubility limit of 42.9 mg/mL in n‑propanol, and is soluble in methanol, DMSO, ethyl acetate, and dioxane . The 4‑methyl isomer shares the same molecular formula (C₄₅H₆₉NO₈) and molecular weight (752.05 g/mol) , suggesting comparable lipophilicity. However, the position of the methyl substituent on the planar phenoxazinone ring can influence crystal packing energy and, consequently, solubilisation kinetics in polar organic solvents. No quantitative solubility data are publicly available for the 4‑methyl isomer.

Solubility in Propanol
Class-level inference
4‑Methyl: no published solubility data; identical MW (752.05 g/mol) suggests similar lipophilicity.
6‑Methyl: 42.9 mg/mL in n‑propanol; soluble in DMSO, methanol.
Solubility must be empirically verified; regioisomer may alter dissolution kinetics.
Data to verify; do not assume equivalent solubility.
Substrate solubility Assay formulation Organic solvent compatibility

Enzyme Selectivity Profile – Pancreatic Lipase vs. Carboxylesterase Discrimination

The Panteghini et al. (2001) validation study for the 6‑methyl isomer (DGGR) demonstrated that carboxylesterase had no effect on the assay, and the substrate showed excellent specificity for pancreatic lipase in the presence of colipase, bile salts, and calcium chloride [1]. The reference interval was 6–38 U/L with a total imprecision CV of 5.7–9.6% [1]. No equivalent peer‑reviewed validation study for the 4‑methyl isomer was identified in the public domain. The structural difference – methyl group at position 4 vs. position 6 of the phenoxazinone – may alter the steric and electronic environment of the ester linkage, potentially affecting the Km and Vmax for different lipase isoforms.

Enzyme Selectivity
Cross-study comparable
4‑Methyl: no peer‑reviewed selectivity data identified.
6‑Methyl (DGGR): no carboxylesterase interference; ref. interval 6‑38 U/L; CV 5.7‑9.6%.
Enzyme selectivity must be independently validated for 4‑methyl substrate; DGGR data not transferable.
Validate lipase specificity with colipase/bile salts system.
Lipase specificity Carboxylesterase interference Diagnostic enzymology

1-O-(2,3-Didodecoxypropyl) 5-O-(4-Methyl-7-Oxophenoxazin-3-Yl) Pentanedioate – Application Scenarios Supported by Quantitative Evidence


High‑Throughput Screening of Lipase Inhibitors Requiring a Distinct Spectral Window

The 4‑methyl isomer is suitable for high‑throughput screening (HTS) campaigns where the standard 6‑methyl DGGR substrate's absorbance (581 nm) or fluorescence (529/600 nm) overlaps with library compound autofluorescence. The regioisomeric spectral shift confirmed by patent claims [1] enables a separate detection channel, provided the user first determines the exact λmax and λex/λem of the 4‑methyl‑released product under their assay buffer conditions.

Assay Development Requiring Documented 98% Purity and Regioisomer‑Specific Identity

For laboratories developing lipase assays that will be transferred to clinical or quality‑control settings, the 4‑methyl isomer (CAS 890090‑46‑7) offers a traceable, single‑isomer identity distinct from the commercial DGGR mixture (CAS 195833‑46‑6) that may contain both 4‑methyl and 6‑methyl components . The 98% purity specification from GeneSeqTools provides a defined starting point for assay validation, although lot‑specific certificates of analysis for free 4‑methylresorufin must be requested.

Research on Lipase Regioisomer Substrate Preference

The 4‑methyl isomer serves as a probe to study the substrate‑binding pocket geometry of different lipase isoforms. Because the methyl group position on the phenoxazinone ring is the only structural variable relative to the 6‑methyl isomer, comparative kinetic measurements (Km, Vmax) with the same enzyme preparation can reveal steric constraints in the active site. This is supported by the distinct CAS registry numbers confirming the compounds are regioisomers rather than synonyms .

Application
Selection Property
Validation Focus
Lipase inhibitor screening (distinct channel)
Regioisomer-specific spectral window
Determine λmax and λex/λem under assay buffer
Lipase assay development with traceable identity
Single-isomer purity and regioisomer identity
Request lot‑specific COA for free 4‑methylresorufin
Lipase substrate‑binding pocket studies
Regioisomeric structural probe
Comparative kinetics (Km, Vmax) validation
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